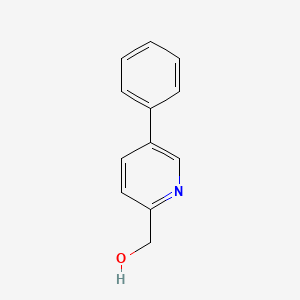

(5-Phenylpyridin-2-yl)methanol

Description

Significance within Pyridine-Based Chemical Structures

The pyridine (B92270) ring is one of the most prevalent nitrogen-containing heterocycles in chemical science, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.net The incorporation of a phenyl group onto this ring, as seen in (5-Phenylpyridin-2-yl)methanol, creates a biphenyl-type structure that is a common feature in many biologically active compounds. The further addition of a methanol (B129727) group provides a reactive handle for subsequent chemical modifications.

The true significance of its isomers, particularly phenyl(pyridin-2-yl)methanol (B192787), lies in their role as precursors to important chiral alcohols and amines. These chiral backbones are widely utilized in the asymmetric synthesis of natural products and pharmaceuticals. google.comgoogle.com For instance, the chiral alcohol (S)-phenyl(pyridin-2-yl)methanol is a key intermediate in the synthesis of Bepotastine, an antihistamine, and Carbinoxamine, another antihistamine with sedative properties. google.com The ability to access enantiomerically pure forms of these pyridinyl methanols is crucial, as the biological activity of a final drug product often depends on a specific stereoisomer.

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its structural analogs is dynamic, primarily focusing on asymmetric synthesis, medicinal chemistry applications, and catalysis.

Asymmetric Synthesis: A major thrust of research has been the development of efficient methods for the asymmetric synthesis of chiral phenyl(pyridin-2-yl)methanol derivatives. The most attractive method from an atom-economy perspective is the asymmetric catalytic hydrogenation of the corresponding prochiral ketones (phenyl(pyridin-2-yl)methanones). google.comgoogle.com This approach has seen significant advancements through the use of transition metal catalysts, particularly those based on iridium (Ir), ruthenium (Ru), rhodium (Rh), and palladium (Pd). google.com Researchers have developed chiral phosphine (B1218219) ligands that, when complexed with these metals, can achieve high yields and excellent enantioselectivity (ee), often exceeding 99%. google.comgoogle.com

| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | 92 | 95 | google.com |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | 93 | 94 | google.com |

| SunPhos/Daipen-Ru(II) | Substituted Phenyl(pyridin-2-yl)methanone | - | up to 99 | google.com |

| [Ir(COD)Cl]₂ / Chiral Phosphine Ligand | (5-Phenylpyridin-3-yl)methanone | 97 | 99 |

Medicinal Chemistry and Drug Discovery: The phenyl-pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Consequently, analogs of this compound are frequently synthesized and evaluated for therapeutic potential.

Research has shown that derivatives containing this core structure exhibit a wide range of biological activities. For example:

MSK1 Inhibition: Arylpyridin-2-yl guanidine (B92328) derivatives have been designed and evaluated as novel inhibitors of Mitogen- and stress-activated protein kinase 1 (MSK1), which has applications in treating inflammatory diseases like asthma. mdpi.com

Antiparasitic Activity: Analogs of Fenarimol, which feature a substituted phenyl(pyridin-yl)methanol core, have been optimized to yield potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org These compounds were shown to have curative activity in mouse models of the disease. acs.org

Necroptosis Inhibition: In the search for treatments for autoimmune and neurodegenerative diseases, a cyclization strategy was used to incorporate a related structural feature into new compounds, leading to the design of potent necroptosis inhibitors that act on Receptor-Interacting Protein Kinase 1 (RIPK1). rsc.org

| Analog Class | Biological Target | Therapeutic Application | Reference |

|---|---|---|---|

| Arylpyridin-2-yl Guanidines | MSK1 | Asthma/Inflammatory Disease | mdpi.com |

| Fenarimol Analogs | T. cruzi CYP51 | Chagas Disease | acs.org |

| 6,7-dihydro-5H-pyrrolo[1,2-b] google.comCurrent time information in Bangalore, IN.triazoles | RIPK1 | Autoimmune/Neurodegenerative Disease | rsc.org |

| 2-Nitroimidazopyrazinones | - | Antitubercular/Antiparasitic | monash.edu |

Applications in Catalysis: Beyond being products of catalysis, pyridine-containing compounds like this compound and its derivatives serve as crucial ligands in transition metal-catalyzed reactions. researchgate.net The nitrogen atom of the pyridine ring can coordinate to a metal center, influencing its catalytic activity and selectivity. For instance, (4-Chlorophenyl)(pyridin-2-yl)methanol is noted to serve as a building block and is involved in catalytic processes, with metal catalysts like ruthenium-diamine-diphosphine complexes being used for its efficient synthesis. The development of new pyridine-based ligands is an ongoing effort to discover novel and more efficient catalytic systems for a wide array of organic transformations. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-phenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-7-6-11(8-13-12)10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPRSPHHBIRJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20708632 | |

| Record name | (5-Phenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197847-89-5 | |

| Record name | (5-Phenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20708632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Phenylpyridin 2 Yl Methanol

Classical Reduction Strategies for (5-Phenylpyridin-2-yl)methanol Synthesis

The preparation of this compound often relies on the reduction of corresponding carbonyl precursors. These classical methods provide reliable access to the target alcohol, forming a foundation for more advanced synthetic endeavors.

Reduction of Phenyl(pyridin-2-yl)methanone Precursors

A primary and straightforward route to this compound involves the reduction of phenyl(pyridin-2-yl)methanone. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common choice for this reduction, capable of efficiently converting the ketone to the desired primary alcohol. chemistrysteps.comsavemyexams.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less effective for the reduction of such ketones. chemistrysteps.com

The general reaction is as follows:

Phenyl(pyridin-2-yl)methanone → this compound

This reduction can also be applied to the synthesis of isotopically labeled compounds or derivatives with various substituents on the phenyl or pyridine (B92270) rings. The choice of reducing agent and reaction conditions can be adapted based on the specific substrate and desired outcome.

General Synthetic Routes to Substituted Pyridines as Core Structures

The synthesis of the core pyridine structure is a critical aspect of preparing the precursors for this compound. Numerous methods exist for constructing substituted pyridine rings, providing a versatile toolkit for accessing a wide range of derivatives. baranlab.org

Common strategies for pyridine synthesis include:

Hantzsch Pyridine Synthesis: This classical method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source, followed by an oxidation step to form the pyridine ring. mdpi.com While traditionally suffering from low yields, modifications have improved its efficiency. mdpi.comwikipedia.org

Kröhnke Pyridine Synthesis: This method utilizes a pyridinium (B92312) salt, derived from pyridine and a bromomethyl ketone, which undergoes a Michael-like addition to an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297) to form the substituted pyridine. wikipedia.org

Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.org It is often used for industrial-scale production despite sometimes having low yields. wikipedia.org

Cycloaddition Reactions: Diels-Alder reactions involving 1-azadienes with alkenes or alkynes, followed by oxidation, offer another route to pyridines. baranlab.org

Modern Cascade Reactions: More recent methods include copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceed through a cascade of N-imination, electrocyclization, and air oxidation to yield highly substituted pyridines. scispace.com

These synthetic routes provide access to a diverse array of substituted pyridine precursors, which can then be further functionalized to create the desired phenyl(pyridin-2-yl)methanone starting materials for reduction.

Asymmetric Synthesis of Chiral (R)- and (S)-(5-Phenylpyridin-2-yl)methanol Derivatives

The development of chiral (R)- and (S)-(5-Phenylpyridin-2-yl)methanol derivatives is crucial for applications in pharmaceuticals and materials science, where specific stereoisomers often exhibit distinct biological activities or material properties. Asymmetric synthesis, particularly through catalytic hydrogenation, has emerged as the most attractive and atom-economical method for achieving this. google.com

Catalytic Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone Derivatives

Catalytic asymmetric hydrogenation of prochiral ketones like phenyl(pyridin-2-yl)methanone is a powerful technique for producing enantiomerically enriched alcohols. google.com This method utilizes a chiral catalyst to selectively add hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer. Transition metal catalysts, particularly those based on iridium (Ir) and ruthenium (Ru), have proven to be highly effective for this transformation. nih.govajchem-b.com

The general reaction is:

Phenyl(pyridin-2-yl)methanone + H₂ (in the presence of a chiral catalyst) → (R)- or (S)-(5-Phenylpyridin-2-yl)methanol

High turnover numbers (TON) and turnover frequencies (TOF) are desirable for efficient catalysis, indicating a highly active and stable catalyst. nih.govnih.gov

Development and Application of Chiral Catalysts (e.g., Ir-based Systems)

A significant focus in asymmetric hydrogenation has been the development of novel chiral ligands that, when complexed with a metal center like iridium, create a highly effective and selective catalyst. mdpi.comrsc.org These catalysts are often formed from chiral ligands and transition metals, and are efficient even at low substrate-to-catalyst ratios. sigmaaldrich.com

Notable examples of chiral catalysts and ligands include:

Ir-based Catalysts: Iridium complexes featuring P,N,O-type or NNP ligands have demonstrated excellent enantioselectivities (up to >99% ee) and high activities in the asymmetric hydrogenation of ketones. mdpi.comacs.org Anionic Ir-catalysts have shown exceptionally high turnover numbers, reaching into the millions. nih.gov

Ru-based Catalysts: Ruthenium complexes with chiral diphosphines and amine-based ligands are also highly active and enantioselective for ketone hydrogenation. nih.gov

Chiral Ligands: The design of the chiral ligand is critical for the success of the asymmetric hydrogenation. Ligands derived from natural products like cinchona alkaloids or synthetically accessible structures like BINAP have been widely used. acs.orgokayama-u.ac.jp The presence of specific functional groups on the ligand, such as hydroxyl or amino groups, can be crucial for achieving high catalytic activity and enantioselectivity. mdpi.com

The following table summarizes some of the catalyst systems used in the asymmetric hydrogenation of ketones:

| Catalyst System | Metal | Ligand Type | Key Features |

| Ir-complexes | Iridium | P,N,O-type | High enantioselectivity (>99% ee) |

| Anionic Ir-catalyst | Iridium | Multidentate | Extremely high turnover numbers (up to 13 million) |

| Ru-complexes | Ruthenium | Chiral diphosphine/diamine | High activity and enantioselectivity |

| Ir/NNP | Iridium | Cinchona-alkaloid-derived NNP | Effective for α-halogenated ketones |

Optimization of Enantioselective Reaction Conditions

Achieving high enantioselectivity and yield in catalytic asymmetric hydrogenation requires careful optimization of various reaction parameters. These parameters can significantly influence the performance of the chiral catalyst.

Key reaction conditions to optimize include:

Base: The presence and type of base can be critical. Bases like sodium methoxide, lithium tert-butoxide, and sodium carbonate have been used, with the choice affecting both yield and enantiomeric excess (ee). google.com

Solvent: The solvent can influence catalyst solubility, stability, and activity. Methanol (B129727) is a commonly used solvent in these reactions. google.com

Hydrogen Pressure: The pressure of hydrogen gas is another important variable. Higher pressures can sometimes lead to faster reactions but may not always improve enantioselectivity. google.com

Temperature: Reaction temperature can impact both the rate of reaction and the enantioselectivity. Lowering the temperature can sometimes enhance enantioselectivity.

Substrate-to-Catalyst Ratio (S/C): A high S/C ratio is desirable for industrial applications as it reduces the amount of expensive catalyst required. nih.gov

A patent for the preparation of (R)-phenyl(pyridin-2-yl)methanol provides a concrete example of reaction optimization. google.com The following table illustrates the effect of different bases on the reaction outcome:

| Base | Hydrogen Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) | ee (%) |

| Sodium Methoxide | 3.0 | 12 | 91 | 96 | 87 |

| Sodium Carbonate | 3.0 | 12 | 92 | 98 | 95 |

| Lithium tert-butoxide | 5.0 | 8 | 93 | 98 | 94 |

These results demonstrate that by carefully selecting the base and adjusting other parameters, both the yield and the enantiomeric excess of the desired chiral alcohol can be significantly improved. google.com

Alternative Asymmetric Synthetic Approaches (e.g., Aryl Organometallic Addition, Biocatalysis)

The enantioselective synthesis of chiral alcohols like this compound is of significant interest. Beyond traditional methods, aryl organometallic addition and biocatalysis present powerful alternatives for establishing the chiral center with high enantioselectivity.

Aryl Organometallic Addition:

The addition of aryl organometallic reagents to aldehydes is a cornerstone of C-C bond formation. In the context of asymmetric synthesis, chiral ligands are employed to control the facial selectivity of the addition to a prochiral aldehyde. For instance, the enantioselective addition of phenylzinc (Ph₂Zn) to 2-pyridinecarboxaldehyde, a structural precursor, can be catalyzed by chiral amino alcohols. acs.org A notable catalyst, (-)-MIB, derived from N-isopropylephedrine, has demonstrated high enantioselectivity in such additions. acs.org The reaction mechanism involves the formation of a chiral zinc-catalyst complex that coordinates the aldehyde, directing the nucleophilic attack of the phenyl group from a specific face. The choice of solvent is critical, with toluene (B28343) often being preferred over coordinating solvents like diethyl ether, which can interfere with the catalyst's effectiveness. acs.org

Similarly, the use of other aryl organometallic reagents, such as those derived from ferrocenyl bromide, has been successful in additions to heteroaromatic aldehydes, yielding precursors to valuable ligands with high enantiomeric excess (ee). acs.org These methods offer a direct route to chiral diaryl- or aryl-heteroarylmethanols.

Biocatalysis:

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. uni-greifswald.de Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones to the corresponding secondary alcohols. mdpi.com For the synthesis of (S)-phenyl(pyridin-2-yl)methanol, the use of Lactobacillus paracasei BD101 has been reported to produce the desired enantiomer with high purity. acs.org

Another biocatalytic approach involves the use of phenylalanine ammonia-lyases (PALs). While typically used for the synthesis of amino acids, engineered PALs can catalyze the hydroamination of acrylic acid derivatives, which can be precursors to chiral alcohols. researchgate.net Furthermore, whole-cell biocatalysis systems, such as those utilizing Pseudomonas species, have been developed for the regioselective N-oxidation of pyridine rings, a transformation that can be a key step in the synthesis of functionalized pyridyl compounds. nih.gov

The table below summarizes key aspects of these alternative asymmetric synthetic approaches.

| Method | Reagents/Catalyst | Key Features | Reported Enantioselectivity |

| Aryl Organometallic Addition | Ph₂Zn, (-)-MIB | Catalytic, high enantioselectivity | 94% ee acs.org |

| Aryl Organometallic Addition | Ferrocenyl-derived organozinc | Synthesis of ferrocene-based ligands | 96-98% ee acs.org |

| Biocatalysis (Reduction) | Lactobacillus paracasei BD101 | Enantiomerically pure (S)-alcohol | High acs.org |

| Biocatalysis (Hydroamination) | Phenylalanine Ammonia Lyase (PAL) | Synthesis of chiral precursors | >99% ee researchgate.net |

Derivatization and Functionalization Strategies of this compound

The this compound molecule possesses three key sites for further chemical modification: the hydroxyl group, the pyridine ring, and the phenyl ring. These sites allow for a wide range of derivatization and functionalization reactions to generate a diverse library of compounds.

The hydroxyl group is a versatile functional handle for various transformations. researchgate.net

Esterification and Acylation: The hydroxyl group can be readily converted to esters through reaction with acyl chlorides or anhydrides. researchgate.net This is a common strategy to introduce different functional groups or to act as a protecting group. For instance, isonicotinoyl chloride can be used to form an ester, a reaction often facilitated by a base like pyridine to neutralize the HCl byproduct. nih.gov

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a tosylate, and subsequently displaced by a halide to form the corresponding halomethylpyridine derivative. This opens up pathways for further nucleophilic substitution reactions. acs.org

Both the pyridine and phenyl rings can undergo a variety of functionalization reactions, primarily through electrophilic or metal-catalyzed cross-coupling reactions.

C-H Arylation: Palladium-catalyzed C-H arylation is a powerful tool for the late-stage functionalization of aromatic rings. rsc.org In the case of (6-phenylpyridin-2-yl)pyrimidine, a related structure, the pyridine ring can act as a directing group to facilitate C-H arylation on the adjacent phenyl ring. rsc.org

Cross-Coupling Reactions: The introduction of a halogen or a boronic acid/ester functionality onto either the pyridine or phenyl ring allows for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. mdpi.comresearchgate.netresearchgate.net These reactions are instrumental in creating more complex bi- and terpyridine structures. For example, Stille-type cross-coupling procedures have been used to synthesize a variety of functionalized 2,2'-bipyridines on a multigram scale. acs.org

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. nih.gov

The aldehyde derivative of this compound, (5-phenylpyridin-2-yl)carbaldehyde, is a key intermediate for building molecular complexity through nucleophilic addition reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. testbook.com This reaction typically proceeds in two steps: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. testbook.com

Common nucleophiles that can be added to the aldehyde include:

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the aldehyde to form secondary alcohols.

Cyanide: The addition of cyanide (from a source like HCN or KCN) forms a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol. libretexts.orgtheexamformula.co.uk

Amines: Primary amines react with aldehydes to form imines, which are versatile intermediates for the synthesis of other nitrogen-containing compounds. msu.edu

The table below provides examples of derivatization strategies.

| Reaction Type | Functional Group Targeted | Reagents | Product Type |

| Esterification | Hydroxyl | Acyl chloride, Pyridine nih.gov | Ester |

| Oxidation | Hydroxyl | KMnO₄ or CrO₃ | Aldehyde/Carboxylic Acid |

| C-H Arylation | Phenyl Ring | Pd catalyst, Diazonium salt rsc.org | Arylated Phenylpyridine |

| Stille Coupling | Halogenated Pyridine/Phenyl | Organotin, Pd catalyst acs.org | Functionalized Bipyridine |

| Nucleophilic Addition | Aldehyde (derived from alcohol) | Grignard Reagent | Secondary Alcohol |

| Cyanohydrin Formation | Aldehyde (derived from alcohol) | KCN, Acid theexamformula.co.uk | Cyanohydrin |

Industrial Scale Synthesis and Efficiency Considerations for this compound Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives necessitates a focus on safety, robustness, efficiency, and cost-effectiveness. pharmtech.com

Route Selection and Optimization:

For industrial-scale synthesis, routes that utilize readily available and inexpensive starting materials are preferred. beilstein-journals.org While methods like Negishi and Stille couplings are effective for analogue synthesis, the toxicity of tin reagents and the cost of palladium catalysts can be prohibitive for large-scale production. beilstein-journals.org Therefore, alternative strategies such as the de novo synthesis of the pyridine ring from simple, acyclic precursors are often favored. beilstein-journals.org

Process chemistry groups focus on developing optimized reaction conditions to maximize yield and minimize waste. pharmtech.com This includes the use of high-throughput screening to identify optimal catalysts, solvents, and reaction parameters. pharmtech.com

Efficiency and Green Chemistry:

The efficiency of a large-scale synthesis is often measured by metrics such as the E-factor (environmental factor), which quantifies the amount of waste produced per unit of product. researchgate.net Continuous flow chemistry is an increasingly adopted technology that can offer significant advantages in terms of safety, efficiency, and scalability. researchgate.net Continuous processes can allow for better control over reaction parameters, reduced reaction times, and higher throughput. researchgate.net

The purity of reagents is also a critical factor in large-scale API manufacturing. aurorium.com The use of high-purity raw materials with low moisture content and well-defined impurity profiles can lead to improved yield, consistency, and simplified purification processes. aurorium.com

Challenges in Bipyridine Synthesis:

A common challenge in the synthesis of bipyridine derivatives is the potential for the product to coordinate with the metal catalyst, leading to decreased catalytic activity and lower yields. researchgate.netresearchgate.net Research into alternative catalytic systems, including those based on more abundant and less expensive metals, as well as strategies that avoid metal catalysis altogether, are ongoing areas of development. preprints.org

The table below highlights key considerations for industrial-scale synthesis.

| Consideration | Key Aspects | Importance |

| Route Selection | Cost and availability of starting materials, avoidance of toxic reagents beilstein-journals.org | Economic viability and environmental impact |

| Process Optimization | High-throughput screening, catalyst and solvent selection pharmtech.com | Maximizing yield and minimizing byproducts |

| Manufacturing Technology | Continuous flow chemistry vs. batch processing researchgate.net | Safety, efficiency, and scalability |

| Reagent Purity | Use of high-purity raw materials aurorium.com | Consistency, improved yield, simplified purification |

| Catalyst Deactivation | Product inhibition in bipyridine synthesis researchgate.netresearchgate.net | Maintaining catalytic activity and process efficiency |

Structural Elucidation and Spectroscopic Characterization of 5 Phenylpyridin 2 Yl Methanol and Its Analogs

X-ray Crystallographic Analysis of (5-Phenylpyridin-2-yl)methanol

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. For this compound, X-ray crystallography provides definitive insights into its structure. It should be noted that the available detailed crystallographic data corresponds to the isomer phenyl(pyridin-2-yl)methanol (B192787), where the phenyl group is attached to the methanol (B129727) carbon rather than the pyridine (B92270) ring at position 5. The principles of analysis, however, remain illustrative.

The crystallographic analysis of phenyl(pyridin-2-yl)methanol reveals that it crystallizes in the orthorhombic system. nih.goviucr.org The specific space group was determined to be Pna2₁ iucr.orgiucr.org. This space group belongs to the orthorhombic crystal system and indicates a non-centrosymmetric arrangement of molecules within the crystal lattice. The unit cell parameters, which define the size and shape of the repeating unit in the crystal, were determined at a temperature of 296 K. nih.goviucr.org

Detailed crystallographic data for phenyl(pyridin-2-yl)methanol are presented in the table below.

Table 1: Crystal Data and Structure Refinement for Phenyl(pyridin-2-yl)methanol

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₂H₁₁NO | nih.goviucr.org |

| Formula Weight | 185.22 | nih.goviucr.org |

| Temperature | 296 K | nih.goviucr.org |

| Crystal System | Orthorhombic | nih.goviucr.org |

| Space Group | Pna2₁ | iucr.orgiucr.org |

| a (Å) | 7.4385 (8) | nih.goviucr.org |

| b (Å) | 14.3429 (16) | nih.goviucr.org |

| c (Å) | 9.2255 (10) | nih.goviucr.org |

| Volume (ų) | 984.27 (19) | nih.goviucr.org |

| Z | 4 | nih.goviucr.org |

| R-factor (R[F² > 2σ(F²)]) | 0.039 | nih.goviucr.org |

| wR(F²) | 0.084 | nih.goviucr.org |

In the crystal structure of phenyl(pyridin-2-yl)methanol, the hydroxyl group (-OH) of the methanol moiety and the nitrogen atom of the pyridine ring are key players in forming the supramolecular architecture. nih.gov The primary intermolecular interaction is an O—H⋯N hydrogen bond. nih.goviucr.org This bond forms between the hydroxyl hydrogen of one molecule and the nitrogen atom of a neighboring molecule. nih.gov These hydrogen bonds link the individual molecules into helical chains that extend along the c-axis of the crystal. nih.goviucr.org The geometry of this hydrogen bond has been determined with a D-H···A distance of 2.809 (4) Å and an angle of 166 (4)°. iucr.org This network of hydrogen bonds is a critical factor in the stability of the crystal lattice.

The introduction of substituents onto the basic phenyl(pyridin-2-yl)methanol framework can significantly alter its crystallographic properties. For instance, the analog (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, which has a chlorine atom on the phenyl ring, also crystallizes as a racemate but in the monoclinic space group P2₁/c. iucr.org

The dihedral angle between the pyridine and the substituted phenyl ring in this chloro-analog is 74.34 (6)°, which is quite similar to the 71.42 (10)° observed in the non-chlorinated parent compound. nih.goviucr.org This suggests that the general conformation regarding the ring orientations is preserved. However, a notable difference lies in the hydrogen bonding. While the parent compound forms O—H⋯N hydrogen bonds creating helical chains, the chloro-analog also forms these O—H⋯N bonds but they link alternating R- and S-configuration molecules into zigzag chains. nih.goviucr.org Furthermore, the chloro-analog exhibits additional weak C—Cl⋯π interactions that are absent in the parent structure, linking the chains into sheets. iucr.org

Another related compound, pirfenidone (B1678446) (5-methyl-1-phenyl-1H-pyridin-2-one), shows a dihedral angle of 50.30 (11)° between its phenyl and pyridone rings, demonstrating how different substituents and ring systems can significantly alter this conformational parameter. researchgate.net Studies on phosphonate (B1237965) analogs also highlight the importance of substituents, where a hydrophobic phenyl group at the 5-position of the pyridine ring is favored for certain biological activities, which can be rationalized through structural modeling. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine and phenyl rings, as well as the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the methanol group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are diagnostic of the structure. The hydroxyl proton signal can sometimes be broad and its chemical shift is often dependent on solvent and concentration due to hydrogen bonding. msu.edu Using a solvent like DMSO-d₆ can help in clearly identifying the OH proton by shifting its resonance to a lower field and allowing for the distinction between primary, secondary, and tertiary alcohols. msu.edu

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.) and its electronic environment. For example, carbons attached to electronegative atoms like oxygen or nitrogen typically resonate at a lower field (higher ppm values).

While a specific, fully assigned spectrum for this compound is not available in the search results, representative ¹H and ¹³C NMR data for a closely related isomer, diphenylmethanol, are provided for illustrative purposes.

Table 2: Representative NMR Data for Diphenylmethanol in CDCl₃

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Reference |

|---|---|---|---|

| ¹H NMR | 7.43 – 7.28 | m | rsc.org |

| 5.88 | d | rsc.org | |

| 2.24 | d | rsc.org | |

| ¹³C NMR | 143.8 | rsc.org | |

| 128.5 | rsc.org | ||

| 127.6 | rsc.org | ||

| 126.5 | rsc.org | ||

| 76.3 | rsc.org |

m = multiplet, d = doublet. Data corresponds to diphenylmethanol.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. plus.ac.at For a comprehensive vibrational analysis of this compound, the characteristic vibrations of the hydroxyl group, the pyridine ring, and the phenyl ring are of primary interest.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to its constituent functional groups. The hydroxyl (-OH) group's stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. The C-O stretching vibration of the primary alcohol would be observed in the 1000-1050 cm⁻¹ range.

Vibrations associated with the aromatic systems include the C-H stretching of the phenyl and pyridine rings, typically found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine and phenyl rings give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. For instance, studies on 4-phenylpyridine (B135609) (4-Phpy), a structural analog, show strong bands in this region that are sensitive to coordination with metal ions. researchgate.net In complexes of 4-Phpy, a strong band around 1588 cm⁻¹ in the free ligand was observed to shift by approximately 25 cm⁻¹, indicating perturbation upon complexation. researchgate.net The in-plane and out-of-plane C-H bending vibrations of both rings produce a complex pattern in the fingerprint region (below 1400 cm⁻¹).

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak in the IR spectrum. plus.ac.at For phenylpyridine compounds, the resonance Raman spectra can provide detailed information about the electronic and vibrational states of the molecule. acs.org Although specific Raman data for this compound is not widely published, analysis of related compounds like 4-phenylpyridine reveals key vibrational modes. acs.orgnih.gov

Table 1: Expected Vibrational Frequencies for this compound based on Analog Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | IR | Broad band, position dependent on hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Vibrations of both phenyl and pyridine rings. |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | Stretching of the -CH₂- group. |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman | Multiple bands from both pyridine and phenyl rings. researchgate.net |

| C-O Stretch (Primary Alcohol) | 1000 - 1050 | IR | Strong absorption. |

| Ring Breathing Modes | ~1000 | Raman | Characteristic symmetric vibrations of the aromatic rings. |

This table is generated based on typical functional group frequencies and data from analogous compounds like 4-phenylpyridine and various pyridylmethanol derivatives. researchgate.netacs.orgpsu.eduresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. neu.edu.tr For this compound (C₁₂H₁₁NO), the molecular weight is approximately 185.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 185.

The fragmentation of this compound is expected to follow pathways characteristic of both benzyl (B1604629) alcohols and pyridine derivatives. youtube.com The initial molecular ion is a radical cation formed by the loss of an electron. libretexts.org Subsequent fragmentation can occur through several key pathways:

Loss of a Hydrogen Radical (H˙): A common fragmentation for alcohols is the loss of a hydrogen atom from the carbinol carbon, leading to the formation of a stable oxonium ion. This would produce a fragment at m/z 184 ([M-H]⁺).

Loss of a Hydroxyl Radical (˙OH): Cleavage of the C-O bond can result in the loss of a hydroxyl radical, yielding a fragment at m/z 168 ([M-OH]⁺).

Loss of the Hydroxymethyl Group (˙CH₂OH): The cleavage of the bond between the pyridine ring and the methanol group would lead to the loss of a hydroxymethyl radical, resulting in a fragment at m/z 154, corresponding to the 5-phenylpyridine cation.

Formation of a Tropylium-like Ion: Similar to benzyl alcohol, rearrangement and loss of CO from the [M-H]⁺ fragment can occur, though this pathway is more complex in a heterocyclic system. The fragmentation of the phenylpyridine core itself would lead to characteristic ions corresponding to the pyridine (m/z 78) and phenyl (m/z 77) cations. nih.gov

Studies on the fragmentation of phenylmethanol show that the molecular ion is readily formed, and subsequent loss of a hydrogen atom or the entire alcohol group are primary fragmentation routes. youtube.com The stability of the phenyl and pyridine rings means that fragments retaining these structures will be prominent in the spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 185 | [C₁₂H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [M-H]⁺ | Loss of a hydrogen radical from the methanol group. |

| 168 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 154 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 78 | [C₅H₄N]⁺ | Fragment corresponding to the pyridine cation. |

This table outlines the expected major fragments based on the principles of mass spectrometry and known fragmentation patterns of similar structures like phenylmethanol and other aromatic heterocyclic compounds. youtube.comnih.gov

Coordination Chemistry and Ligand Design Incorporating 5 Phenylpyridin 2 Yl Methanol Frameworks

(5-Phenylpyridin-2-yl)methanol as a Chiral Ligand in Organometallic Chemistry.umich.edubldpharm.com

The this compound unit serves as a foundational chiral building block in organometallic chemistry. umich.edu Its utility stems from the ability to introduce chirality at the carbinol center, which can then be used to influence the stereochemical outcome of metal-catalyzed reactions. The synthesis of enantiomerically pure this compound derivatives is a key first step in the development of these chiral ligands. For instance, the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives can yield the corresponding (R)-phenyl(pyridin-2-yl)methanol derivatives with high enantiomeric excess (ee value above 99%) when using specific iridium complexes with chiral ligands. google.com This provides a direct route to optically active precursors for more complex ligand systems.

Development of Multidentate Ligands Featuring the this compound Moiety.

The true potential of this compound is realized in the design of multidentate ligands. These ligands, which can bind to a metal center through multiple donor atoms, offer enhanced stability and greater control over the metal's coordination sphere. The bidentate, tridentate, and even tetradentate nature of ligands derived from pyridinyl alcohols allows for complexation with a variety of transition metals. mdpi.com

A notable example involves the creation of a hexadentate ligand, 2-(1-phenyl-1-(pyridin-2-yl)ethyl)-6-(3-(1-phenyl-1-(pyridin-2-yl)ethyl)phenyl)pyridine (H3L), designed for iridium(III) emitters. nih.govacs.org This intricate ligand is synthesized through a multi-step process that begins with the nucleophilic addition of an organometallic reagent to 2-benzoylpyridine (B47108) to form a (3-chlorophenyl)(phenyl)(pyridin-2-yl)methanol intermediate. nih.govacs.org Subsequent deoxygenation and further synthetic modifications lead to the final hexadentate ligand. nih.govacs.org

Furthermore, researchers have developed tripodal ligands based on 2-phenylpyridine (B120327) units, where flexible arms are attached to the orthometalated phenyl group or the heterocycle. nih.govacs.org These designs create an encapsulated environment around the metal center, influencing the resulting complex's properties. nih.govacs.org The modularity of the this compound framework allows for the systematic variation of substituents, enabling the fine-tuning of the ligand's steric and electronic properties for specific applications. mdpi.com

Synthesis of Metal Complexes with this compound Derivatives.scirp.org

The synthesis of metal complexes using ligands derived from this compound has been extensively explored, leading to a rich variety of coordination compounds with different metals and geometries. scirp.org The coordination typically occurs through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable chelate ring. mdpi.com

For instance, manganese(II) complexes with pyridin-2-yl-methanol have been synthesized and shown to exhibit catalase-like activity. mdpi.com In a typical synthesis, a solution of MnSO4·H2O is added to a solution of pyridin-2-yl-methanol in isopropanol. mdpi.com Similarly, cobalt(II) and nickel(II) complexes supported by (imino)- and (amino)pyridinyl alcoholato ligands have been prepared by reacting the respective ligands with CoCl2·6H2O or NiCl2·6H2O in ethanol. mdpi.com

The synthesis of iridium(III) complexes is of particular interest due to their applications in photoredox catalysis and organic light-emitting diodes (OLEDs). nih.govacs.orgnih.gov The hexadentate ligand H3L, mentioned earlier, coordinates to an iridium(III) center to form the complex Ir(κ⁶-fac-C,C′,C″-fac-N,N′,N″-L). nih.govacs.org The synthesis can be achieved using precursors like [Ir(μ-Cl)(η⁴-COD)]₂ or more efficiently with Ir(acac)₃. nih.govacs.org

The table below summarizes the synthesis of various metal complexes with ligands derived from the pyridinyl alcohol framework.

| Metal Ion | Ligand Type | Synthetic Method | Resulting Complex Geometry | Reference |

| Mn(II) | Pyridin-2-yl-methanol | Reaction of MnSO₄·H₂O with the ligand in isopropanol. | Not specified | mdpi.com |

| Co(II) | (Imino)pyridinyl alcoholato | Reaction of CoCl₂·6H₂O with the ligand in ethanol. | Octahedral | mdpi.com |

| Ni(II) | (Amino)pyridinyl alcoholato | Reaction of NiCl₂·6H₂O with the ligand in ethanol. | Not specified | mdpi.com |

| Ir(III) | Hexadentate ligand (H₃L) | Reaction with Ir(acac)₃ in 1-phenylethanol. | Octahedral | nih.govacs.org |

| Ru(II) | Schiff-base from 2-amino pyridine | Reaction with Ru(II) precursor in methanol (B129727). | Octahedral | mdpi.com |

| Cu(II) | Schiff-base from 2-amino pyridine | Reaction with Cu(II) precursor in methanol. | Square pyramidal | scirp.orgmdpi.com |

| V(IV) | Schiff-base from 2-benzoylpyridine | Reaction with VOSO₄ in ethanol-acetone mixture. | Square planar | scirp.org |

Catalytic Applications of Metal-Complexes Derived from this compound Ligands

Metal complexes derived from this compound and its derivatives have demonstrated significant catalytic activity in a range of organic transformations. The tunability of the ligand framework allows for the optimization of the catalyst's performance in terms of activity, selectivity, and enantioselectivity.

Role in Enantioselective Transformations (e.g., Hydrogenation of 2-Pyridyl Ketones).researchgate.netrsc.orgacs.org

A key application of chiral ligands derived from this compound is in asymmetric catalysis, particularly in the enantioselective hydrogenation of prochiral ketones. The resulting chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. researchgate.net

Highly efficient and enantioselective hydrogenation of 2-pyridyl ketones has been achieved using iridium-based catalysts. For example, an Ir-f-phamidol catalyst has been reported to hydrogenate 2-pyridyl ketones to produce chiral pyridyl-substituted secondary alcohols with exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency (S/C up to 10,000). rsc.org Similarly, an Ir/f-diaphos catalytic system has been successfully employed for the highly enantioselective hydrogenation of non-ortho-substituted 2-pyridyl aryl ketones, achieving up to >99% ee and high turnover numbers. acs.org

Ruthenium-based catalysts have also been developed for the asymmetric hydrogenation of 2-pyridyl-substituted alkenes. nih.gov A Ru-DTBM-segphos catalyst has shown high efficiency and enantioselectivity for a broad range of pyridine-pyrroline tri-substituted alkenes. nih.gov

The table below presents selected results for the enantioselective hydrogenation of 2-pyridyl ketones using catalysts derived from pyridinyl alcohol frameworks.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Key Findings | Reference |

| Ir-f-phamidol | 2-Pyridyl ketones | Up to >99% | High efficiency and enantioselectivity under mild conditions. | rsc.org |

| Ir/f-diaphos | Non-ortho-substituted 2-pyridyl aryl ketones | Up to >99% | Relay hydrogen bonding is crucial for high ee's. | acs.org |

| Ru-DTBM-segphos | 2-Pyridyl substituted pyridine-pyrroline alkenes | ≥ 90% | Robust and general reaction for nitrogen heterocycles. | nih.gov |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine ketones | Up to 99% | Suitable for various 2-pyridine ketones and their derivatives. | researchgate.net |

General Catalysis in Organic Reactions.mdpi.com

Beyond enantioselective transformations, metal complexes of this compound derivatives are effective catalysts for a variety of other organic reactions. mdpi.com

Schiff-base complexes of transition metals, derived from pyridinyl precursors, have shown significant catalytic activity. For instance, a Cu(II) complex of a Schiff base derived from 2-aminopyridine (B139424) and 3-chlorobenzaldehyde (B42229) was found to be a remarkable catalyst for the Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives, achieving yields of over 90%. mdpi.com This highlights the potential of these complexes as efficient catalysts for carbon-carbon bond formation.

Manganese(II) complexes containing a pyridin-2-yl-methanol ligand have demonstrated catalase-like activity in the disproportionation of hydrogen peroxide in neutral aqueous solutions. mdpi.com This suggests potential applications in environmentally benign oxidation processes.

Furthermore, tungsten(VI) alkylidene complexes bearing a pyridinyl alcoholato ligand have been shown to catalyze the ring-opening metathesis polymerization (ROMP) of norbornene. mdpi.com The electronic and steric properties of the pyridinyl alcohol ligand can be manipulated to improve the catalytic activity for olefin metathesis. mdpi.com

Photophysical Properties of Coordination Compounds.upsi.edu.my

Coordination compounds incorporating the this compound framework, particularly those of d⁶ transition metals like iridium(III), often exhibit interesting photophysical properties. upsi.edu.my These properties are highly tunable and have led to their application in areas such as organic light-emitting diodes (OLEDs). upsi.edu.my

Iridium(III) complexes containing 2-phenylpyridine ligands are known for their high phosphorescence efficiencies, which result from strong spin-orbit coupling that facilitates intersystem crossing from singlet to triplet excited states. upsi.edu.my The emission color of these complexes can be tuned by introducing appropriate substituents on the phenylpyridine ligands, allowing for emission across the visible spectrum, from red to almost blue. upsi.edu.my

For example, the introduction of fluorine atoms to the phenyl rings of bis(phenylpyridine) iridium(III) dicyanide complexes can enhance the triplet excited state energy, leading to a blue-shift in the phosphorescence peak. upsi.edu.my A complex with 2,4-difluorophenylpyridine ligands exhibits an emission maximum at 453 nm, compared to 474 nm for the non-fluorinated analogue. upsi.edu.my

The encapsulated pseudo-tris(heteroleptic) iridium(III) complex, Ir(κ⁶-fac-C,C′,C″-fac-N,N′,N″-L), is a phosphorescent emitter upon photoexcitation. nih.govacs.org It has been used to fabricate yellow-emitting OLEDs with a maximum wavelength at 576 nm. nih.govacs.org These devices have shown promising performance, with luminous efficacies up to 31.3 cd A⁻¹, external quantum efficiencies up to 11.3%, and power efficacies up to 14.1 lm W⁻¹. nih.govacs.org

The UV-vis spectra of these iridium(III) complexes typically show ligand-centered π-π* transitions at higher energies (<300 nm) and metal-to-ligand charge transfer (MLCT) bands at lower energies (350-450 nm and >450 nm). nih.govacs.org

The table below highlights the photophysical properties of selected iridium(III) complexes.

| Complex | Emission Maximum (λem) | Key Photophysical Property | Application | Reference |

| (PPN)[Ir(2,4-F₂ppy)₂(CN)₂] | 453 nm | Blue-shifted phosphorescence due to fluorine substitution. | Potential for blue-emitting materials. | upsi.edu.my |

| (PPN)[Ir(ppy)₂(CN)₂] | 474 nm | High phosphorescence quantum yield. | Reference for color tuning studies. | upsi.edu.my |

| Ir(κ⁶-fac-C,C′,C″-fac-N,N′,N″-L) | 576 nm | Phosphorescent emitter. | Yellow-emitting OLEDs. | nih.govacs.org |

Supramolecular Chemistry and Intermolecular Interactions of 5 Phenylpyridin 2 Yl Methanol Derivatives

Formation and Characterization of Hydrogen-Bonded Supramolecular Assemblies

Hydrogen bonds are the principal driving force in the formation of supramolecular assemblies of (5-Phenylpyridin-2-yl)methanol derivatives. The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine (B92270) nitrogen atom (a hydrogen bond acceptor) within the same molecule facilitates the creation of robust and predictable hydrogen-bonding motifs.

O—H⋯N Hydrogen Bonding Motifs

The most prominent hydrogen-bonding interaction in the crystal structures of phenyl-substituted pyridylmethanols is the O—H⋯N hydrogen bond. This interaction involves the hydroxyl proton and the nitrogen atom of the pyridine ring of an adjacent molecule. In the closely related compound, phenyl(pyridin-2-yl)methanol (B192787), crystallographic studies have shown that these O—H⋯N hydrogen bonds link molecules together, forming helical chains that extend along the c-axis direction nih.gov. This recurring and robust motif underscores its significance in the primary assembly of these molecules in the solid state.

The geometry of these hydrogen bonds is a key indicator of their strength and role in the crystal packing. For phenyl(pyridin-2-yl)methanol, the pertinent hydrogen-bond parameters have been determined as detailed in the table below.

Table 1: Hydrogen-Bond Geometry for Phenyl(pyridin-2-yl)methanol nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O—H⋯N | 0.98(5) | 1.85(5) | 2.809(4) | 166(4) |

D = Donor atom; A = Acceptor atom

Influence of Substituents on Hydrogen Bonding Networks

The introduction of substituents on either the phenyl or pyridine ring can significantly modulate the strength and geometry of the hydrogen-bonding networks. The electronic nature of these substituents plays a critical role. Electron-donating groups (EDGs) on the phenyl ring can increase the electron density on the pyridine nitrogen, making it a stronger hydrogen bond acceptor. Conversely, electron-withdrawing groups (EWGs) on the pyridine ring can decrease the basicity of the nitrogen atom, thereby weakening the O—H⋯N hydrogen bond.

Theoretical studies on substituted phenol (B47542) and aniline (B41778) systems have shown that while substituent effects on the hydrogen-bond energy of neutral complexes are often modest, they can drastically alter binding energies in charged systems arxiv.org. In the context of this compound derivatives, substituents can fine-tune the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen. For instance, an EWG on the phenyl ring would increase the acidity of the hydroxyl proton, potentially strengthening the hydrogen bond.

Furthermore, the position of the substituent is crucial. A substituent at the para-position of the phenyl ring is expected to exert a more significant electronic effect on the pyridine ring through resonance than a substituent at the meta-position. Similarly, substituents on the pyridine ring will have a direct impact on the nitrogen atom's ability to accept a hydrogen bond. Studies on substituted pyrazoles have demonstrated that different terminal substituents (e.g., -OCH3, -NO2, -NH2) can lead to vastly different hydrogen-bonded structures, such as dimers, polymers, or 2D networks nih.gov.

Role of Non-Covalent Interactions in Crystal Packing and Self-Assembly

π–π Stacking Interactions

Aromatic rings in close proximity often engage in π–π stacking interactions, which are a significant cohesive force in the crystal packing of many organic molecules. In derivatives of this compound, both the phenyl and pyridine rings can participate in such interactions. The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped (or edge-to-face) arrangements.

C—H⋯O and C—H⋯π Interactions

C—H⋯O and C—H⋯π interactions are now widely recognized as important directional forces in crystal engineering. In the context of this compound derivatives, the aromatic C-H bonds of the phenyl and pyridine rings can act as hydrogen bond donors to the oxygen atom of the hydroxyl group of a neighboring molecule (C—H⋯O).

Other Weak Interactions (e.g., Tetrel Bonds, Lone Pair–π, Anion–π–Hole)

More subtle, yet significant, weak interactions can also be present in the crystal structures of this compound derivatives.

Tetrel Bonds: These are non-covalent interactions involving an element from Group 14 of the periodic table (like carbon) acting as an electrophilic site. The carbon atom of a C-X bond (where X is an electron-withdrawing group) can have a region of positive electrostatic potential (a σ-hole) that can interact with a nucleophile, such as the nitrogen or oxygen atom of another molecule nih.gov. In certain pyridine-containing structures, C(sp³)...nucleophile interactions have been identified as tetrel bonds nih.gov.

Lone Pair–π Interactions: This type of interaction involves the stabilizing association between a lone pair of electrons (e.g., from the oxygen atom of the hydroxyl group) and the face of a π-system (the phenyl or pyridine ring) nih.govresearchgate.net. These interactions are generally more significant for electron-deficient π-systems nih.gov.

Anion–π and π-Hole Interactions: While this compound is a neutral molecule, in its protonated or derivatized forms, anion–π interactions could become relevant. These are attractive forces between an anion and the face of an electron-deficient aromatic ring nih.govresearchgate.net. The positive electrostatic potential above and below the plane of an electron-deficient aromatic ring is sometimes referred to as a π-hole, which can interact favorably with an anion or other electron-rich species. Some studies suggest that what are termed anion-π interactions may in some cases be better described as interactions with σ-holes on the atoms of the aromatic ring researchgate.net.

Design of Nanosized and Porous Supramolecular Aggregates

The design and synthesis of nanosized and porous supramolecular aggregates from derivatives of this compound represent a significant area of contemporary chemical research. These structures are of particular interest due to their potential applications in areas such as gas storage, catalysis, and molecular recognition. The strategic incorporation of functional groups onto the parent scaffold allows for the programmed assembly of complex architectures through a variety of non-covalent interactions.

One notable example involves the use of a derivative, N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide, in the electrochemical synthesis of a nanosized porous supramolecular nonanuclear lead(II) complex. nih.govacs.org This process highlights a synthetic approach that can lead to significantly different molecular structures compared to conventional methods. nih.govacs.org

The optical properties of such aggregates are also a key area of investigation. For instance, the lead(II) complex exhibits emissive properties when excited with ultraviolet light, producing a broad emission band. nih.govacs.org This luminescence suggests potential applications in the development of novel photoactive materials.

Below is a summary of the key components and properties of the described nanosized supramolecular aggregate.

| Component/Property | Description |

| Ligand | N′-phenyl(pyridin-2-yl)methylene-N-phenylthiosemicarbazide |

| Metal Ion | Lead(II) (Pb²⁺) |

| Supramolecular Cation | [Pb₃(HL)₃Cl]²⁺ (trinuclear) and associated mononuclear species |

| Key Interactions | Tetrel bonds (Pb···S, Pb···Cl, Pb···O) |

| Architecture | Nanosized, porous, cyclic supramolecular structure with a central void |

| Optical Property | Emissive, with a broad emission band from approximately 420 to 600 nm upon excitation at 304 nm |

This research underscores the critical role that ligand design, synthetic methodology, and non-covalent interactions play in the construction of functional nanosized and porous supramolecular systems derived from pyridine-based scaffolds.

Computational Chemistry and Theoretical Investigations of 5 Phenylpyridin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of (5-Phenylpyridin-2-yl)methanol at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For aromatic and heterocyclic compounds like this compound, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. scispace.com

A key aspect of DFT studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity. espublisher.com

For a related compound, (RS)-(4-bromophenyl)(pyridin-2-yl)methanol, DFT calculations have been used to understand the structure-activity relationship through the analysis of the molecular electrostatic potential (MESP) map and the frontier orbital gap. scispace.com The MESP map visually represents the charge distribution and is useful for identifying electron-rich sites susceptible to electrophilic attack and electron-poor sites prone to nucleophilic attack. scispace.com Similar studies on derivatives of 1,5-benzodiazepine have shown that the HOMO-LUMO gap can be tuned by introducing different functional groups. espublisher.com

Table 1: Illustrative DFT-Calculated Properties of this compound (Note: The following data is hypothetical and serves as an example of typical results from DFT calculations, based on studies of similar molecules.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity of the molecule |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. worldscientific.com This method is instrumental in predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. doi.orgmdpi.com

For molecules with chromophoric groups like the phenyl and pyridine (B92270) rings in this compound, TD-DFT can identify the nature of these transitions, such as π → π* or n → π* transitions. The calculated transition energies and oscillator strengths correspond to the positions and intensities of absorption bands in the experimental spectrum. Studies on similar aromatic and heterocyclic systems have demonstrated that TD-DFT, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can yield absorption spectra that are in good agreement with experimental data. mdpi.com

Investigations into the excited state properties of related dihydrogen-bonded clusters, such as 2-pyridone with silane (B1218182) or germane (B1219785) derivatives, have utilized TD-DFT to understand how intermolecular interactions are affected upon electronic excitation. nih.gov For this compound, TD-DFT could similarly elucidate how its photophysical properties are influenced by its environment.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. For a molecule like this compound, which has a rotational degree of freedom around the C-C bond connecting the phenyl and pyridinyl rings and the C-C bond of the methanol (B129727) group, MD simulations can explore the potential energy surface and identify stable conformers.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures of transition states can be identified. DFT calculations are commonly used to determine the activation energies of different reaction steps, which helps in predicting the most favorable reaction mechanism. pku.edu.cn

For example, the oxidation of the methanol group to an aldehyde or carboxylic acid, or reactions involving the pyridine nitrogen, could be modeled. The calculations would involve locating the transition state structures connecting reactants to products and calculating the corresponding energy barriers. This approach has been successfully applied to understand complex multi-step reactions, such as cycloadditions involving furan (B31954) derivatives. pku.edu.cn

Prediction and Analysis of Intermolecular Interactions

The nature and strength of intermolecular interactions are crucial for understanding the solid-state structure and solution-phase behavior of this compound. The molecule contains a hydroxyl group, which can act as a hydrogen bond donor, and a pyridine nitrogen atom, which is a hydrogen bond acceptor.

In the crystal structure of the related phenyl(pyridin-2-yl)methanol (B192787), O—H⋯N hydrogen bonds are observed, linking the molecules into helical chains. nih.gov It is highly probable that this compound would also exhibit similar strong hydrogen bonding interactions in the solid state.

Computational methods can be used to predict and quantify these interactions. For instance, DFT calculations can be performed on dimers or larger clusters of the molecule to determine the binding energies and geometries of different hydrogen-bonded arrangements. The analysis of intermolecular interactions in complexes, such as between acrolein and methanol, has been successfully carried out using quantum mechanical calculations, highlighting the roles of both strong and weak hydrogen bonds. mdpi.com Grand Canonical Monte Carlo (GCMC) simulations, complemented by DFT, have been used to study the adsorption of methanol on surfaces, providing insights into the specific interaction sites. rsc.org

Advanced Applications and Research Directions for 5 Phenylpyridin 2 Yl Methanol in Chemical Synthesis

Strategic Use as a Building Block in Complex Organic Synthesis

The utility of (5-Phenylpyridin-2-yl)methanol as a foundational element in the assembly of more complex molecules is an area with limited specific documentation.

Precursor Role in Natural Product Synthesis

Currently, there are no prominent examples in published literature that detail the use of This compound as a direct precursor in the total synthesis of natural products. The synthesis of complex natural products often relies on readily available and versatile starting materials, and it appears this specific isomer has not yet been established as a key building block in this field.

Intermediate in the Synthesis of Biologically Active Compounds

While direct synthesis pathways starting from This compound are not extensively reported, the broader class of phenylpyridine compounds is significant in medicinal chemistry. For instance, a chlorinated derivative, (6-Chloro-5-phenylpyridin-2-yl)methanol , has been synthesized as an intermediate in the development of allosteric inhibitors for protein kinase Akt, which is implicated in cancer. This suggests that substituted analogs of This compound have potential as intermediates for creating compounds with therapeutic relevance. The core phenylpyridine scaffold is a recognized pharmacophore, and its derivatives are explored for a variety of biological activities.

Catalyst Development and Mechanistic Studies

There is a lack of specific research detailing the application of This compound in the development of new catalysts or in-depth mechanistic studies of its reactions. Phenylpyridine derivatives can sometimes be utilized as ligands in organometallic catalysis, but no such application has been specifically documented for This compound .

Emerging Research Avenues and Future Prospects for this compound Chemistry

Given the limited current research, the future prospects for This compound chemistry remain largely speculative. Potential research avenues could include:

Medicinal Chemistry: Its structure could be used as a scaffold to develop new kinase inhibitors, anti-inflammatory agents, or compounds targeting other biological pathways. The synthesis and screening of a library of derivatives could uncover novel biological activities.

Materials Science: Phenylpyridine structures are sometimes incorporated into organic light-emitting diodes (OLEDs) or other functional materials. The specific photophysical properties of This compound and its derivatives are yet to be explored.

Ligand Design: Further investigation into its coordination chemistry could lead to the development of new ligands for catalysis or sensing applications.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (5-Phenylpyridin-2-yl)methanol?

Answer: The synthesis of this compound can be approached via:

- Palladium-Catalyzed Cross-Coupling : A method analogous to the synthesis of 4-(5-Phenylpyridin-2-yl)morpholine involves using a polymer-supported silicon transfer agent (PSTA-I), PdCl₂, and a lithium reagent (e.g., PhLi) under optimized catalytic conditions. Purification via silica gel chromatography (e.g., 20% Et₂O/hexanes) yields high-purity product .

- Hydroxymethylation : Introduce the methanol group via nucleophilic substitution (e.g., formaldehyde in the presence of a base like NaOH) on a pre-functionalized pyridine precursor. Purification by recrystallization or column chromatography ensures high yield .

Q. Key Reaction Table :

| Step | Conditions | Purification Method | Yield | Reference |

|---|---|---|---|---|

| Cross-Coupling | PdCl₂, PSTA-I, PhLi, CuI, 80°C | SiO₂ chromatography | 91% | |

| Hydroxymethylation | NaOH, formaldehyde, RT | Recrystallization | 85–90% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with shifts for aromatic protons (~6.5–8.5 ppm) and hydroxymethyl groups (~4.5–5.0 ppm). Carbon signals for pyridine and phenyl rings appear at 120–150 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 200.12) and elemental composition .

- FTIR : Detects O-H stretching (~3200–3500 cm⁻¹) and aromatic C=C vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational LogP values for this compound derivatives?

Answer:

- Data Validation : Compare experimental LogP (e.g., 2.08 for a structurally similar compound ) with computational predictions (e.g., XlogP3). Discrepancies may arise from substituent electronic effects or solvent interactions.

- Experimental Reassessment : Use reversed-phase HPLC to measure retention times and calculate experimental LogP. Cross-validate with shake-flask partitioning .

- Computational Refinement : Apply density functional theory (DFT) to model solvation effects and improve predictive accuracy .

Q. LogP Comparison Table :

| Compound | Experimental LogP | Calculated XlogP3 | Source |

|---|---|---|---|

| (5-Benzyloxypyridin-2-yl)methanol | 2.08 | 2.1 | |

| This compound* | – | 2.3 (predicted) | – |

Q. What strategies optimize the assessment of bioactivity in this compound against microbial pathogens?

Answer:

- In Vitro Assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with serial dilutions (0.1–100 µg/mL). Include controls like chloramphenicol .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated derivatives) to evaluate substituent effects. Compare with bioactive pyridinyl methanol compounds like (R)-phenyl(pyridin-2-yl)methanol .

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) to identify mode of action .

Q. How can computational modeling predict the electronic and magnetic properties of this compound?

Answer:

- Dipole Moment Calculations : Use Gaussian software with B3LYP/6-31G(d) basis sets to model ground and excited-state dipole moments. Compare with experimental solvatochromic data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (~3.5 eV) suggests potential as a charge-transfer agent .

- Magnetic Properties : Apply density matrix renormalization group (DMRG) methods to study spin interactions in metal complexes of the compound.

Q. What purification challenges arise during large-scale synthesis, and how are they resolved?

Answer:

- Byproduct Formation : Monitor for side products (e.g., over-oxidized aldehydes) via TLC or HPLC. Optimize reaction stoichiometry and temperature .

- Scale-Up Chromatography : Use flash chromatography with gradient elution (hexanes/EtOAc) for >10 g batches. Alternatively, recrystallize from ethanol/water mixtures .

- Residual Catalyst Removal : Employ chelating resins (e.g., SiliaBond® thiourea) to trap Pd/Cu residues post-synthesis .

Q. How do steric and electronic effects of the phenyl group influence the reactivity of this compound?

Answer:

- Steric Hindrance : The phenyl group at the 5-position reduces nucleophilic attack at the pyridine ring, favoring electrophilic substitution at the 2- or 4-positions.

- Electronic Effects : Electron-donating resonance from the phenyl ring increases pyridine basicity, enhancing coordination to metal catalysts (e.g., Pd in cross-coupling) .

- Experimental Validation : Compare reaction rates of this compound with non-phenyl analogs in Suzuki-Miyaura couplings .

Data Contradiction Analysis Example :

If LogP values for this compound derivatives conflict between studies, reconcile by:

Verifying experimental conditions (pH, solvent).

Reassessing computational parameters (e.g., solvent model in DFT).

Cross-referencing with structurally validated compounds (e.g., LogP = 2.08 for a benzyloxy analog ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.